![molecular formula C12H24N2 B13788453 1,8-Diazabicyclo[6.3.3]tetradecane CAS No. 82407-82-7](/img/structure/B13788453.png)
1,8-Diazabicyclo[6.3.3]tetradecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Diazabicyclo[6.3.3]tetradecane is a bicyclic organic compound with the molecular formula C₁₂H₂₄N₂. It is known for its unique structure, which consists of two nitrogen atoms incorporated into a bicyclic framework.
Vorbereitungsmethoden
The synthesis of 1,8-diazabicyclo[6.3.3]tetradecane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of diamines with cyclic ketones or aldehydes, followed by cyclization and reduction steps. Industrial production methods often employ catalysts and optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
1,8-Diazabicyclo[6.3.3]tetradecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and specific temperatures to control the reaction rate.
Wissenschaftliche Forschungsanwendungen
1,8-Diazabicyclo[6.3.3]tetradecane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: This compound is studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,8-diazabicyclo[6.3.3]tetradecane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of complexes or the activation of specific pathways. The compound’s bicyclic structure allows it to fit into various molecular environments, making it a versatile agent in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
1,8-Diazabicyclo[6.3.3]tetradecane can be compared with other similar compounds such as:
1,8-Diazabicyclo[5.4.0]undec-7-ene: Known for its use as a strong non-nucleophilic base in organic synthesis.
1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic compound used in various chemical reactions. The uniqueness of this compound lies in its specific bicyclic structure and the presence of two nitrogen atoms, which confer distinct reactivity and applications compared to its analogs
Eigenschaften
CAS-Nummer |
82407-82-7 |
|---|---|
Molekularformel |
C12H24N2 |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
1,8-diazabicyclo[6.3.3]tetradecane |
InChI |
InChI=1S/C12H24N2/c1-2-4-8-14-11-5-9-13(7-3-1)10-6-12-14/h1-12H2 |
InChI-Schlüssel |
BJIBQBADAXPVNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN2CCCN(CC1)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tricyclo[4.2.2.02,5]decane](/img/structure/B13788377.png)
![1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI)](/img/structure/B13788380.png)
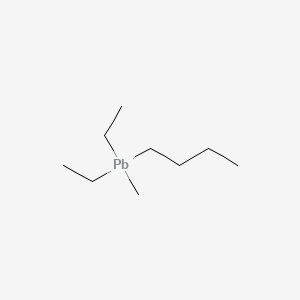
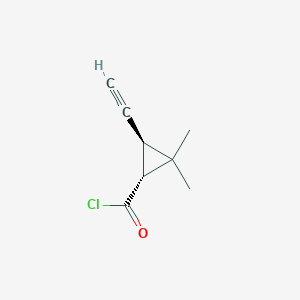
![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate](/img/structure/B13788389.png)
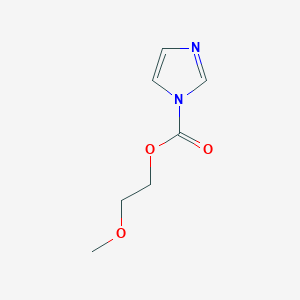
![N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13788401.png)
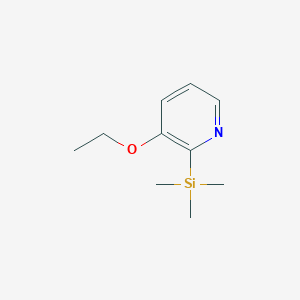
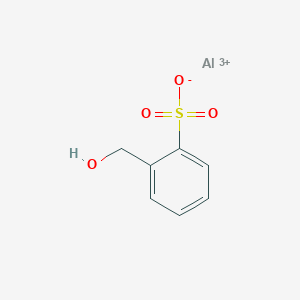

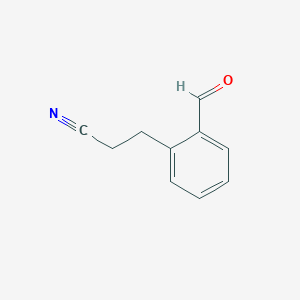

![tert-butyl N-[(1S)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B13788452.png)
